molecular formula C5H7FN2 B2870402 1-(2-fluoroethyl)-1H-imidazole CAS No. 122974-63-4

1-(2-fluoroethyl)-1H-imidazole

Cat. No.: B2870402
CAS No.: 122974-63-4
M. Wt: 114.123
InChI Key: XOADUFKGDUTSTK-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-1H-imidazole is a fluorinated derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions.

Mechanism of Action

Target of Action

The primary target of 1-(2-fluoroethyl)-1H-imidazole, also known as KL-50, is the DNA repair protein O6-methylguanine-DNA-methyltransferase (MGMT) . MGMT plays a crucial role in the DNA repair process by reversing the formation of O6-alkylguanine lesions .

Mode of Action

KL-50 interacts with its target MGMT by generating DNA interstrand cross-links (ICLs) through a multistep process . This process involves DNA alkylation to generate an O6-(2-fluoroethyl)guanine (O6FEtG) lesion, followed by slow unimolecular displacement of fluoride to form an N1,O6-ethanoguanine (N1,O6EtG) intermediate, and finally ring-opening by the adjacent cytidine .

Biochemical Pathways

The biochemical pathway affected by KL-50 involves the DNA repair mechanism. The slow rate of N1,O6EtG formation allows healthy cells expressing MGMT to reverse the initial O6FEtG lesion before it evolves to N1,O6EtG, thereby suppressing the formation of toxic DNA–MGMT cross-links and reducing the amount of DNA ICLs generated in healthy cells .

Pharmacokinetics

It’s worth noting that the pharmacokinetics of a compound can be influenced by various factors such as age, sex, body mass index, and genetic polymorphisms .

Result of Action

The result of KL-50’s action is the selective toxicity towards tumors that lack the DNA repair protein MGMT . This selective toxicity is achieved by exploiting the differential DNA repair capacities of healthy and transformed tissue .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, co-medications can significantly affect the metabolism and plasma pharmacokinetics of similar compounds . .

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-1H-imidazole typically involves the introduction of a fluoroethyl group to the imidazole ring. One common method is the reaction of imidazole with 2-fluoroethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(2-fluoroethyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced imidazole derivatives.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .

Comparison with Similar Compounds

1-(2-fluoroethyl)-1H-imidazole can be compared with other fluorinated imidazole derivatives, such as:

    1H-Imidazole, 1-(2-chloroethyl)-: Similar in structure but with a chloroethyl group instead of a fluoroethyl group. It has different reactivity and biological activity.

    1H-Imidazole, 1-(2-bromoethyl)-: Contains a bromoethyl group, which can undergo different substitution reactions compared to the fluoroethyl derivative.

    1H-Imidazole, 1-(2-iodoethyl)-: The iodoethyl group provides unique reactivity, particularly in coupling reactions.

The uniqueness of this compound lies in its enhanced stability and reactivity due to the presence of the fluoroethyl group, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-(2-fluoroethyl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FN2/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOADUFKGDUTSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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